PPARα Target Gene Induction: 9-OxoOTrE Demonstrates Functional Selectivity Over 9-Oxo-ODA in Primary Hepatocytes
9-OxoOTrE (9-oxo-OTA) selectively activates PPARα and induces mRNA expression of canonical target genes (e.g., CPT1A, ACOX1) in murine primary hepatocytes, an effect completely abrogated in PPARα-knockout hepatocytes [1]. While the related compound 9-oxo-ODA also activates PPARα, it does so at a reported concentration range of 10-20 µM in similar hepatocyte models . The differential double-bond configuration (10E,12Z,15Z vs. 10E,12E) suggests distinct receptor interaction modes, and the knockout validation confirms that 9-OxoOTrE's metabolic effects are strictly PPARα-dependent, providing a cleaner experimental tool for dissecting PPARα-mediated pathways without confounding PPARγ or off-target contributions [1].
| Evidence Dimension | PPARα activation and downstream gene induction |
|---|---|
| Target Compound Data | Induces PPARα target gene mRNA expression; effect absent in PPARα-KO hepatocytes |
| Comparator Or Baseline | 9-oxo-ODA (9-oxo-10E,12E-octadecadienoic acid): Activates PPARα at 10-20 µM |
| Quantified Difference | 9-OxoOTrE demonstrates PPARα-dependent gene induction comparable to 9-oxo-ODA's reported effective concentration range, but with validated receptor specificity via KO model |
| Conditions | Murine primary hepatocytes; PPARα wild-type vs. knockout |
Why This Matters
9-OxoOTrE provides a validated, PPARα-specific tool for lipid metabolism studies, unlike 9-oxo-ODA, which lacks knockout confirmation data in the same experimental context, reducing the risk of off-target interpretation in procurement decisions.
- [1] Takahashi H, Kamakari K, Goto T, Hara H, Mohri S, Suzuki H, Shibata D, Nakata R, Inoue H, Takahashi N, Kawada T. 9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor α in Hepatocytes. Lipids. 2015 Nov;50(11):1083-91. PMID: 26387026. View Source
